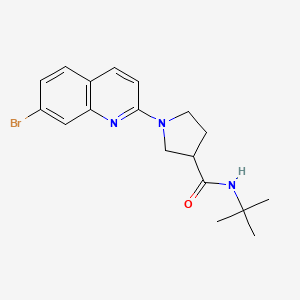![molecular formula C16H19BrN4O B6473811 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine CAS No. 2640878-11-9](/img/structure/B6473811.png)
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as HRMS, IR, 1H and 13C NMR . Crystallographic data can also provide valuable information about the molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques such as NMR . Crystallographic data can also provide information about the physical properties of the compound .Aplicaciones Científicas De Investigación
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has been studied for its potential applications in scientific research. It has been used as a ligand for various proteins, such as the serotonin 5-HT2A receptor. It has also been used as a tool to modulate the activity of enzymes and receptors, such as the muscarinic acetylcholine receptor. This compound has also been used to study the structure and function of proteins, as well as to study the structure-activity relationships of compounds.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The piperazine moiety, which is a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The presence of a piperazine moiety in the compound is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with a piperazine moiety have been associated with a variety of biological activities, suggesting that the effects could be diverse depending on the specific targets and pathways involved .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine for lab experiments is that it is a relatively simple compound to synthesize. It is also relatively easy to purify and store, making it an ideal compound for use in scientific research. However, there are some limitations to using this compound for lab experiments. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet fully understood.
Direcciones Futuras
The potential future directions for 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine include further research into its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Additionally, further research into the structure-activity relationships of this compound and related compounds could lead to the development of new compounds with improved properties. Finally, further research into the synthesis methods of this compound could lead to the development of more efficient and cost-effective synthesis routes.
Métodos De Síntesis
The synthesis of 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine begins with the reaction of 4-bromobenzaldehyde and piperazine. The reaction is catalyzed by a base such as potassium carbonate, and yields the intermediate 4-[(4-bromophenyl)methyl]piperazine. This intermediate is then reacted with 6-methoxy-2-pyrimidinone to form this compound. This reaction is also catalyzed by a base such as sodium hydroxide. The final product is then purified using column chromatography.
Propiedades
IUPAC Name |
4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIAEXGBXNKFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenoxy)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide](/img/structure/B6473740.png)
![8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B6473744.png)
![N-[1-(3-methylbutyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473747.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473751.png)


![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473764.png)
![1-{4-[4-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473768.png)
![4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473777.png)
![4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473781.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6473793.png)
![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B6473801.png)
![6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6473814.png)
![4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6473829.png)
